molecular formula C22H28O6 B12398132 Maoecrystal B

Maoecrystal B

Cat. No.: B12398132
M. Wt: 388.5 g/mol
InChI Key: KNRAGAKNFNKKQF-ZRKFOODXSA-N
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Description

Maoecrystal B is a diterpenoid compound isolated from the leaves of Isodon eriocalyx var. laxiflora

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Maoecrystal B involves complex organic reactions due to its intricate molecular structure. One of the primary synthetic routes includes the construction of a seven-membered ring followed by an intramolecular Diels-Alder reaction to form the core structure of the compound . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods for its production. These methods often involve multi-step synthesis processes, including the use of protective groups and selective functionalization to achieve the final product .

Chemical Reactions Analysis

Types of Reactions: Maoecrystal B undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify specific functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes .

Scientific Research Applications

Maoecrystal B has a wide range of applications in scientific research, including:

Mechanism of Action

Maoecrystal B is part of a family of diterpenoid compounds, including Maoecrystal V and other ent-kaurane diterpenoids. Compared to these similar compounds, this compound is unique due to its specific molecular structure and biological activity. While Maoecrystal V also exhibits cytotoxicity against cancer cells, this compound’s distinct structure provides different interaction profiles with molecular targets, making it a valuable compound for diverse research applications .

Comparison with Similar Compounds

  • Maoecrystal V
  • Ent-kaurane diterpenoids
  • Other diterpenoids isolated from Isodon eriocalyx

Properties

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

[(1S,2S,5R,7R,8S,9S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate

InChI

InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3/t13-,14+,16-,17+,18-,20-,21+,22-/m1/s1

InChI Key

KNRAGAKNFNKKQF-ZRKFOODXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)[C@]4([C@H]([C@H]5[C@@]3(CO4)C(=O)C=CC5(C)C)O)O

Canonical SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O

Origin of Product

United States

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